OGG1-IN-08

描述

属性

IUPAC Name |

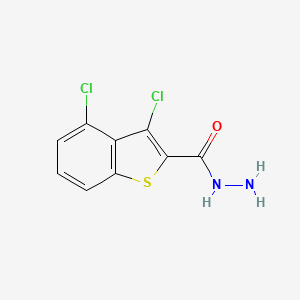

3,4-dichloro-1-benzothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2N2OS/c10-4-2-1-3-5-6(4)7(11)8(15-5)9(14)13-12/h1-3H,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSSHUDKWJRJKPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901181016 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901181016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

350997-39-6 | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350997-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901181016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

OGG1-IN-08: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

OGG1-IN-08 is a potent small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway. OGG1 is responsible for the recognition and excision of 7,8-dihydro-8-oxoguanine (8-oxoG), one of the most common mutagenic DNA lesions induced by oxidative stress.[1][2] The accumulation of 8-oxoG can lead to G:C to T:A transversion mutations if not repaired, implicating it in the pathogenesis of various diseases, including cancer.[1] this compound serves as a critical tool for studying the biological roles of OGG1 and for exploring the therapeutic potential of OGG1 inhibition. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the enzymatic functions of OGG1. The OGG1 enzyme possesses two distinct catalytic activities: a DNA glycosylase activity that cleaves the N-glycosidic bond between the damaged 8-oxoG base and the deoxyribose sugar, and an apurinic/apyrimidinic (AP) lyase activity that subsequently cleaves the phosphodiester backbone at the resulting abasic site.[1] this compound has been demonstrated to decrease both the glycosylase and lyase activities of OGG1.[3] While direct kinetic studies on this compound are not widely published, the mechanisms of other potent OGG1 inhibitors, such as TH5487 and SU0268, have been characterized as competitive, binding to the active site of OGG1 and preventing its interaction with the 8-oxoG substrate.[1][4] It is highly probable that this compound shares a similar competitive binding mode.

The inhibition of OGG1 by this compound leads to the accumulation of 8-oxoG lesions within the genome.[1] This accumulation of unrepaired oxidative DNA damage can have significant downstream cellular consequences, including increased mutational load and the potential for synthetic lethality in cancer cells that have defects in other DNA repair pathways.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its effects on OGG1 and other DNA glycosylases.

| Compound | Target | IC50 (µM) | Reference |

| This compound | OGG1 | 0.22 | [3] |

| Compound (Concentration) | Off-Target Enzyme | % Inhibition | Reference |

| This compound (50 µM) | NEIL1 | 84.56 | [3] |

| This compound (50 µM) | NTH1 | 63.09 | [3] |

| This compound (50 µM) | Fpg | 91.74 | [3] |

Signaling Pathways and Logical Relationships

The inhibition of OGG1 by this compound directly impacts the Base Excision Repair (BER) pathway, a critical cellular mechanism for maintaining genomic integrity.

Caption: Inhibition of OGG1 by this compound blocks the Base Excision Repair of 8-oxoG lesions.

Experimental Protocols

OGG1 Inhibition Assay (IC50 Determination)

This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Human OGG1 (hOGG1) enzyme

-

This compound

-

Fluorescently labeled DNA probe containing a single 8-oxoG lesion (e.g., a dual-labeled probe with a fluorophore and a quencher)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/mL BSA)

-

96-well black microplate

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add a fixed concentration of hOGG1 enzyme to each well.

-

Add the serially diluted this compound or vehicle control (e.g., DMSO) to the respective wells.

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.

-

Initiate the reaction by adding the fluorescent DNA probe to each well.

-

Monitor the increase in fluorescence over time at 37°C using a plate reader. The cleavage of the probe by OGG1 separates the fluorophore and quencher, leading to an increase in fluorescence.

-

Calculate the initial reaction rates from the linear phase of the fluorescence signal.

-

Plot the reaction rates against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for determining the IC50 of this compound.

OGG1 Glycosylase and AP Lyase Activity Assay

This protocol utilizes a radiolabeled oligonucleotide to separately assess the glycosylase and AP lyase activities of OGG1 in the presence of an inhibitor.

Materials:

-

Human OGG1 (hOGG1) enzyme

-

This compound

-

32P-labeled double-stranded oligonucleotide containing a single 8-oxoG lesion

-

Reaction buffer (e.g., 70 mM MOPS pH 7.5, 50 mM KCl, 1 mM DTT, 1 mM EDTA, 5% glycerol)

-

Formamide loading dye

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager

Procedure:

-

Glycosylase Activity: a. Set up reactions containing the reaction buffer, 32P-labeled 8-oxoG substrate, hOGG1, and varying concentrations of this compound or vehicle control. b. Incubate at 37°C for a defined time (e.g., 15-30 minutes). c. Stop the reaction by adding NaOH to a final concentration of 0.1 M and heating at 90°C for 10 minutes. This treatment cleaves the DNA at the abasic site created by the glycosylase activity. d. Add formamide loading dye, denature the samples by heating, and resolve the products on a denaturing polyacrylamide gel. e. Visualize the cleaved and uncleaved DNA fragments using a phosphorimager and quantify the band intensities to determine the percentage of glycosylase activity.

-

AP Lyase Activity: a. Prepare a substrate with a pre-existing abasic site (AP site) by treating a uracil-containing oligonucleotide with Uracil-DNA Glycosylase (UDG). b. Set up reactions as in the glycosylase assay, but using the 32P-labeled AP-site containing substrate. c. Incubate at 37°C. d. Stop the reaction by adding formamide loading dye and heating. e. Resolve and quantify the products as described above. The amount of cleaved product directly reflects the AP lyase activity of OGG1.

Caption: Workflows for assessing OGG1 glycosylase and AP lyase activities.

Conclusion

This compound is a valuable chemical probe for the study of OGG1-mediated DNA repair. Its potent inhibition of both the glycosylase and lyase functions of OGG1 allows for the detailed investigation of the cellular consequences of impaired 8-oxoG processing. The experimental protocols provided herein offer a framework for researchers to quantitatively assess the activity of this compound and other potential OGG1 inhibitors. Further research into the precise binding mode and the full selectivity profile of this compound will continue to refine our understanding of its mechanism of action and its potential applications in basic research and drug development.

References

- 1. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]

- 2. Repair of 8-oxo-7,8-dihydroguanine in prokaryotic and eukaryotic cells: Properties and biological roles of the Fpg and OGG1 DNA N-glycosylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinetics of substrate recognition and cleavage by human 8-oxoguanine-DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

OGG1-IN-08: A Technical Guide to a Potent Inhibitor of 8-Oxoguanine DNA Glycosylase 1

For Researchers, Scientists, and Drug Development Professionals

Abstract

OGG1-IN-08 is a potent small-molecule inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1), a key enzyme in the base excision repair (BER) pathway responsible for the removal of the premutagenic lesion 8-oxoguanine (8-oxoG) from DNA. By inhibiting both the glycosylase and lyase activities of OGG1, this compound serves as a critical tool for investigating the multifaceted roles of OGG1 in genomic stability, inflammation, and cancer. This technical guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound, complete with detailed experimental protocols and data presented for scientific and drug development applications.

Introduction to OGG1 and the Significance of its Inhibition

8-oxoguanine is one of the most abundant and mutagenic DNA lesions generated by reactive oxygen species (ROS), leading to G:C to T:A transversions if left unrepaired.[1] OGG1 is the primary enzyme that recognizes and excises 8-oxoG, thereby initiating the BER pathway to maintain genomic integrity.[1][2] Beyond its canonical role in DNA repair, emerging evidence suggests that OGG1 is also involved in the regulation of gene expression and inflammatory responses, sometimes independent of its catalytic activity.[3][4]

The development of specific OGG1 inhibitors like this compound is crucial for dissecting these diverse functions and for exploring the therapeutic potential of targeting OGG1 in diseases driven by oxidative stress and inflammation, including cancer and neurodegenerative disorders.[1][5][6]

This compound: Mechanism of Action and Biochemical Profile

This compound is a potent and selective inhibitor of human OGG1. It effectively curtails the enzyme's ability to excise 8-oxoG and cleave the DNA backbone at the resulting abasic site.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays.

| Parameter | Value | Assay Type | Reference |

| IC50 (OGG1) | 0.22 µM | Cell-free assay | [7][8] |

| Inhibition of NEIL1 | 84.56% at 50 µM | Cell-free assay | [9] |

| Inhibition of NTH1 | 63.09% at 50 µM | Cell-free assay | [9] |

| Inhibition of Fpg | 91.74% at 50 µM | Cell-free assay | [9] |

Table 1: Inhibitory Activity of this compound. This table summarizes the key quantitative data regarding the potency and selectivity of this compound against OGG1 and other DNA glycosylases.

Inhibition of Glycosylase and Lyase Activities

This compound has been demonstrated to inhibit both the N-glycosylase and the AP (apurinic/apyrimidinic) lyase activities of OGG1. At a concentration of 10 µM, this compound significantly decreases the release of 8-oxo-Gua and FapyGua (formamidopyrimidine) from DNA substrates.[9] Furthermore, it inhibits the lyase activity of OGG1 on substrates containing a pre-existing AP site.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the function of this compound.

In Vitro OGG1 Inhibition Assay (Fluorescence-Based)

This assay is used to determine the IC50 value of OGG1 inhibitors.

Principle: A fluorogenic DNA probe containing an 8-oxoG lesion is used. Upon cleavage by OGG1, a fluorophore is released from a quencher, resulting in an increase in fluorescence.

Materials:

-

Recombinant human OGG1 (hOGG1)

-

Fluorogenic 8-oxoG DNA probe

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 100 µg/mL BSA)

-

This compound

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add a fixed concentration of hOGG1 to each well.

-

Add the serially diluted this compound or vehicle control (DMSO) to the wells and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic 8-oxoG DNA probe to each well.

-

Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., every minute for 30 minutes) at 37°C.

-

Calculate the initial reaction rates from the linear phase of the fluorescence increase.

-

Plot the percentage of OGG1 activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Gel-Based OGG1 Glycosylase and Lyase Activity Assay

This assay provides a direct visualization of the inhibition of OGG1's DNA cleavage activity.

Principle: A radiolabeled or fluorescently labeled DNA oligonucleotide containing an 8-oxoG lesion is incubated with OGG1 in the presence or absence of an inhibitor. The reaction products are then resolved by denaturing polyacrylamide gel electrophoresis (PAGE).

Materials:

-

Recombinant human OGG1 (hOGG1)

-

5'-end labeled (e.g., ³²P or a fluorescent dye) DNA oligonucleotide containing a single 8-oxoG

-

Complementary unlabeled DNA strand

-

Annealing Buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl)

-

Assay Buffer

-

This compound

-

Formamide loading dye

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Phosphorimager or fluorescence gel scanner

Procedure:

-

Anneal the labeled and unlabeled DNA strands to form a duplex substrate.

-

Prepare reaction mixtures containing the DNA substrate, assay buffer, and varying concentrations of this compound or vehicle control.

-

Add hOGG1 to initiate the reaction and incubate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding formamide loading dye.

-

Denature the samples by heating at 95°C for 5 minutes.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the gel using a phosphorimager or fluorescence scanner. The uncleaved substrate will appear as a longer band, while the cleaved product will be a shorter band.

-

Quantify the band intensities to determine the percentage of cleaved product and calculate the inhibition at each concentration of this compound.

Cellular Assay for 8-Oxoguanine Accumulation

This assay measures the ability of this compound to inhibit the repair of oxidative DNA damage in a cellular context.

Principle: Cells are treated with an oxidizing agent to induce 8-oxoG lesions. The cells are then treated with this compound, and the level of genomic 8-oxoG is quantified.

Materials:

-

Cell line of interest (e.g., A549, U2OS)

-

Cell culture medium and supplements

-

Oxidizing agent (e.g., KBrO₃, H₂O₂)

-

This compound

-

DNA extraction kit

-

Method for 8-oxoG quantification (e.g., LC-MS/MS, ELISA, or immunofluorescence with an anti-8-oxoG antibody)

Procedure:

-

Culture cells to the desired confluency.

-

Treat the cells with an oxidizing agent for a short period to induce 8-oxoG formation.

-

Wash the cells and incubate with fresh medium containing various concentrations of this compound or vehicle control.

-

At different time points, harvest the cells and extract genomic DNA.

-

Quantify the levels of 8-oxoG in the genomic DNA using a sensitive detection method. An increase in the persistence of 8-oxoG in this compound-treated cells compared to control cells indicates inhibition of OGG1 repair activity.

Signaling Pathways and Cellular Effects of OGG1 Inhibition

Inhibition of OGG1 by this compound can have profound effects on cellular signaling beyond the direct impairment of DNA repair.

Canonical Base Excision Repair Pathway

The primary function of OGG1 is to initiate the BER pathway for 8-oxoG removal. Inhibition of OGG1 by this compound blocks this process at the initial step.

Non-Canonical Signaling Pathways

Recent studies have revealed that OGG1 can also function as a signaling molecule, often in a manner independent of its repair activity. For instance, upon binding to 8-oxoG, OGG1 can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras, activating downstream signaling cascades such as the MAPK pathway.[7] Inhibition of OGG1's interaction with DNA by compounds like this compound is expected to modulate these non-canonical signaling functions.

Experimental Workflow for OGG1 Inhibitor Characterization

The following diagram outlines a typical workflow for the comprehensive characterization of an OGG1 inhibitor like this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of OGG1. Its ability to potently inhibit the enzymatic activity of OGG1 allows for the detailed investigation of the consequences of impaired 8-oxoG repair in both in vitro and in cell-based models. Furthermore, it provides a means to explore the non-canonical, signaling functions of OGG1, opening new avenues for understanding its role in health and disease. This technical guide provides the foundational knowledge and experimental protocols necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. 8-Oxoguanine DNA glycosylase protects cells from senescence via the p53-p21 pathway: OGG1 inhibits cell senescence through p53-p21 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HDAC1 modulates OGG1-initiated oxidative DNA damage repair in the aging brain and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Real-time Base Excision Repair Assay to Measure the Activity of the 8-oxoguanine DNA Glycosylase 1 in Isolated Mitochondria of Human Skin Fibroblasts [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

- 6. Quantifying Activity for Repair of the DNA Lesion 8-Oxoguanine by Oxoguanine Glycosylase 1 (OGG1) in Mouse Adult and Fetal Brain Nuclear Extracts Using Biotin-Labeled DNA | Springer Nature Experiments [experiments.springernature.com]

- 7. researchgate.net [researchgate.net]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

The Pivotal Role of OGG1 in Base Excision Repair and its Modulation by OGG1-IN-08: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 8-oxoguanine DNA glycosylase 1 (OGG1), a critical enzyme in the base excision repair (BER) pathway. It details the function of OGG1 in maintaining genomic integrity by repairing oxidative DNA damage and examines the characteristics of OGG1-IN-08, a potent inhibitor of this enzyme. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key processes to support research and development in this field.

The Central Role of OGG1 in Base Excision Repair

Reactive oxygen species (ROS), generated through endogenous metabolic processes and exposure to exogenous agents, can inflict damage upon cellular components, including DNA. A prevalent form of oxidative DNA damage is the formation of 7,8-dihydro-8-oxoguanine (8-oxoG), a mutagenic lesion that can mispair with adenine, leading to G:C to T:A transversions if left unrepaired. The primary defense against such mutations is the base excision repair (BER) pathway, initiated by the 8-oxoguanine DNA glycosylase 1 (OGG1).[1][2][3]

OGG1 is a bifunctional DNA glycosylase, meaning it possesses two distinct catalytic activities.[1][3] It first scans the DNA for 8-oxoG lesions and, upon recognition, cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, excising the 8-oxoG lesion.[2][4] This action creates an apurinic/apyrimidinic (AP) site, also known as an abasic site. Subsequently, OGG1's AP lyase activity cleaves the phosphodiester backbone 3' to the AP site, initiating the downstream repair process.[] The resulting single-strand break is then processed by other BER enzymes, including AP endonuclease 1 (APE1), DNA polymerase β (Pol β), and DNA ligase III, to restore the original DNA sequence.

Beyond its canonical role in DNA repair, emerging evidence suggests that OGG1 is also involved in transcriptional regulation and the innate immune response.[6][7][8] Under conditions of oxidative stress, OGG1 can bind to 8-oxoG lesions within promoter regions, facilitating the recruitment of transcription factors like NF-κB and influencing gene expression.[7][8]

The dysfunction of OGG1 has been implicated in a range of human pathologies, including various cancers, neurodegenerative diseases such as Alzheimer's and Parkinson's, and metabolic disorders. Consequently, the modulation of OGG1 activity presents a promising therapeutic strategy for these conditions.

This compound: A Potent Inhibitor of OGG1

This compound is a small molecule inhibitor of 8-oxoguanine DNA glycosylase-1.[6] It effectively diminishes both the glycosylase and lyase activities of the OGG1 enzyme. By inhibiting OGG1, this compound prevents the excision of 8-oxoG, leading to an accumulation of this oxidative lesion within the DNA. This targeted inhibition allows for the detailed study of the downstream consequences of OGG1 dysfunction and holds potential for therapeutic applications, particularly in oncology, where inducing high levels of DNA damage in rapidly dividing cancer cells can be a viable strategy.

Quantitative Data for OGG1 and this compound

The following tables summarize key quantitative data for OGG1 and its inhibitor, this compound.

| Parameter | Value | Reference |

| IC50 | 0.22 µM | [6] |

| Enzyme | Inhibition by 50 µM this compound | Reference |

| NEIL1 | 84.56% | |

| NTH1 | 63.09% | |

| Fpg | 91.74% |

| Parameter | Value | Enzyme | Reference |

| Km | 773 ± 120 nM | hOGG1 | |

| kcat | 0.07 min⁻¹ | hOGG1 | |

| Km | 14.5 ± 2.9 nM | Fpg | |

| kcat | 0.2 min⁻¹ | Fpg |

Signaling Pathways and Experimental Workflows

Base Excision Repair Pathway Initiated by OGG1

References

- 1. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]

- 2. Lost in the Crowd: How Does Human 8-Oxoguanine DNA Glycosylase 1 (OGG1) Find 8-Oxoguanine in the Genome? [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. DNA repair activity of 8-oxoguanine DNA glycosylase 1 (OGG1) in human lymphocytes is not dependent on genetic polymorphism Ser326/Cys326 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. What are OGG1 inhibitors and how do they work? [synapse.patsnap.com]

- 8. Small Molecule Inhibitors of 8-Oxoguanine DNA Glycosylase-1 (OGG1) - PMC [pmc.ncbi.nlm.nih.gov]

OGG1-IN-08: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of OGG1-IN-08, a potent inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). OGG1 is a key enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of the premutagenic lesion 8-oxo-7,8-dihydroguanine (8-oxoG) from DNA. The inhibition of OGG1 has emerged as a promising therapeutic strategy in oncology and inflammatory diseases. This document details the discovery process, mechanism of action, and preclinical characterization of this compound and its analogs, providing researchers and drug development professionals with a comprehensive resource. While the specific inhibitor this compound is commercially available, this guide draws upon the detailed published research of structurally and functionally similar, well-characterized OGG1 inhibitors, such as TH5487 and SU0268, to provide a thorough understanding of this class of molecules.

Introduction to OGG1 and its Role in Disease

8-oxoguanine DNA glycosylase 1 (OGG1) is a bifunctional DNA glycosylase that plays a critical role in maintaining genomic integrity.[1] It initiates the base excision repair (BER) pathway by recognizing and excising the oxidative DNA lesion 8-oxoG.[2] Beyond its canonical role in DNA repair, OGG1 has been implicated in the regulation of gene expression and inflammatory signaling pathways.[3] The dual functions of OGG1 in DNA repair and signaling have positioned it as an attractive therapeutic target for various diseases, including cancer and chronic inflammatory conditions.[4][5]

Discovery of Potent OGG1 Inhibitors

The discovery of potent and selective OGG1 inhibitors has been propelled by high-throughput screening (HTS) campaigns and subsequent structure-activity relationship (SAR) studies.

High-Throughput Screening

The initial identification of OGG1 inhibitor scaffolds often involves the screening of large chemical libraries. A common approach utilizes a fluorescence-based assay that monitors the excision of a modified base from a synthetic DNA duplex. For instance, a screen of approximately 26,000 compounds from the PubChem-annotated library led to the identification of a tetrahydroquinoline scaffold as a promising starting point for inhibitor development.[6] Another screening campaign of 17,940 compounds identified a hit molecule with a median inhibitory concentration (IC50) of 8.6 μM, which was further optimized.[6]

Hit-to-Lead Optimization

Following the identification of initial hits, a process of hit-to-lead optimization is undertaken to improve potency, selectivity, and drug-like properties. This involves the synthesis and evaluation of numerous analogs. For example, the optimization of a tetrahydroquinoline scaffold over five regions of the structure ultimately yielded the potent and selective inhibitor SU0268.[6] Similarly, the optimization of another screening hit led to the development of TH5487.[7]

Quantitative Data

The following tables summarize the key quantitative data for well-characterized OGG1 inhibitors, providing a benchmark for the activity of compounds like this compound.

| Compound | OGG1 IC50 (µM) | Selectivity over other Glycosylases | Reference |

| This compound | 0.22 | Data not available in primary literature | N/A |

| TH5487 | 0.342 | High selectivity | [7] |

| SU0268 | 0.059 | High selectivity | [6] |

| Compound | Cellular Target Engagement (CETSA) | Effect on Genomic 8-oxoG Levels | Reference |

| TH5487 | Stabilizes OGG1 in cells | Increases 8-oxoG levels | [8] |

| SU0268 | Data not available in primary literature | Increases 8-oxoG levels | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of OGG1 inhibitors.

OGG1 Glycosylase Activity Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of OGG1.

Principle: A dual-labeled DNA oligonucleotide containing an 8-oxoG lesion is used as a substrate. Cleavage of the oligo by OGG1 leads to the separation of a fluorophore and a quencher, resulting in an increase in fluorescence.

Protocol:

-

Reaction Mixture: Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 80 mM NaCl, 1 mM EDTA, and 1 mg/ml BSA.

-

Substrate: Use a 5'-Cy5-labeled 24-mer oligonucleotide containing a single 8-oxoG lesion annealed to its complementary strand.

-

Enzyme and Inhibitor: Incubate purified recombinant human OGG1 with varying concentrations of the test inhibitor for 15 minutes at 37°C in the reaction buffer.

-

Initiate Reaction: Add the DNA substrate to the enzyme-inhibitor mixture to a final concentration of 150 fmol.

-

Incubation: Incubate the reaction at 37°C for 1 hour.

-

Stop Reaction: Terminate the reaction by adding NaOH to a final concentration of 0.1 M and incubating for 15 minutes at 37°C. This step cleaves the abasic site created by the glycosylase activity.

-

Analysis: Resolve the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE) and visualize the fluorescence using a gel imager. Quantify the band intensities to determine the percentage of inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm that the inhibitor binds to OGG1 within a cellular context.

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates to various temperatures and quantifying the amount of soluble protein remaining.

Protocol:

-

Cell Treatment: Treat cultured cells (e.g., U2OS) with the test inhibitor or vehicle control for a specified time (e.g., 1-3 hours).

-

Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in a lysis buffer (e.g., RIPA buffer).

-

Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler.

-

Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

-

Analysis: Collect the supernatant and analyze the amount of soluble OGG1 by Western blotting using an OGG1-specific antibody. An increase in the amount of soluble OGG1 at higher temperatures in the inhibitor-treated samples indicates target engagement.

Chromatin Immunoprecipitation (ChIP)

ChIP is used to determine if the inhibitor affects the binding of OGG1 to chromatin at specific gene promoters.

Principle: Proteins are cross-linked to DNA in living cells. The chromatin is then sheared, and an antibody specific to the protein of interest (OGG1) is used to immunoprecipitate the protein-DNA complexes. The associated DNA is then purified and quantified by qPCR.

Protocol:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an anti-OGG1 antibody or a control IgG overnight at 4°C.

-

Capture Complexes: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads extensively to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C.

-

DNA Purification: Purify the DNA using a standard DNA purification kit.

-

Analysis: Quantify the amount of specific DNA sequences (e.g., promoter regions of inflammatory genes) using quantitative PCR (qPCR).

Ras Activation Assay

This assay is used to investigate the effect of OGG1 inhibition on the Ras signaling pathway.

Principle: Active, GTP-bound Ras is selectively pulled down from cell lysates using a GST-fusion protein containing the Ras-binding domain (RBD) of Raf1. The amount of pulled-down Ras is then quantified by Western blotting.

Protocol:

-

Cell Treatment and Lysis: Treat cells with the OGG1 inhibitor and/or a stimulant (e.g., TNFα) and then lyse the cells in a suitable lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Pull-down: Incubate the cell lysates with GST-RBD beads for 1 hour at 4°C to capture active Ras.

-

Washes: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analysis: Analyze the eluted proteins by Western blotting using a pan-Ras antibody.

Signaling Pathways and Mechanism of Action

OGG1 inhibitors exert their effects through the modulation of key cellular pathways.

Caption: this compound inhibits OGG1, blocking DNA repair and modulating downstream signaling.

The binding of OGG1 to 8-oxoG lesions in promoter regions of genes can facilitate the recruitment of transcription factors like NF-κB, leading to the expression of pro-inflammatory genes. OGG1 inhibitors, by preventing the interaction of OGG1 with DNA, can suppress this inflammatory response.[7] Furthermore, OGG1 has been shown to play a role in Ras activation, a key signaling pathway involved in cell proliferation and survival.[9]

Caption: The workflow for the discovery and development of OGG1 inhibitors.

Conclusion

This compound and its analogs represent a promising new class of therapeutic agents with the potential to treat a range of diseases, including cancer and inflammatory disorders. Their discovery and development have been guided by a systematic approach of high-throughput screening, medicinal chemistry, and rigorous preclinical evaluation. This technical guide provides a comprehensive overview of the key data and methodologies that have underpinned the advancement of these potent OGG1 inhibitors, offering a valuable resource for the scientific community. Further research into the clinical applications of these compounds is warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Chromatin immunoprecipitation (ChIP) [bio-protocol.org]

- 3. Frontiers | OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression [frontiersin.org]

- 4. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Small Molecule Inhibitor of 8-oxoguanine DNA Glycosylase 1 Regulates Inflammatory Responses during P. aeruginosa Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Activation of Ras Signaling Pathway by 8-Oxoguanine DNA Glycosylase Bound to Its Excision Product, 8-Oxoguanine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of OGG1 Inhibition

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of a potent and selective inhibitor of 8-oxoguanine DNA glycosylase 1 (OGG1). Initial inquiries regarding "OGG1-IN-08" did not yield a specific, publicly documented molecule. Therefore, this guide focuses on the well-characterized and structurally similar OGG1 inhibitor, TH5487 , which is a valuable tool for studying the biological roles of OGG1. The information presented herein is intended to serve as a detailed resource for researchers in drug discovery and chemical biology exploring the therapeutic potential of OGG1 inhibition.

Introduction to OGG1 and its Inhibition

8-oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic DNA lesion 7,8-dihydro-8-oxoguanine (8-oxoG)[1][2]. 8-oxoG is a common form of oxidative DNA damage induced by reactive oxygen species (ROS), and its accumulation can lead to G:C to T:A transversion mutations if not repaired[2]. Beyond its canonical role in DNA repair, OGG1 has been implicated in the regulation of gene expression, particularly in the context of inflammation[3][4].

The inhibition of OGG1 has emerged as a promising therapeutic strategy for various diseases, including cancer and inflammatory disorders. Small molecule inhibitors of OGG1 can modulate its activity, leading to the accumulation of 8-oxoG in the genome. This can have differential effects on normal and cancerous cells, with the latter often being more susceptible to the cytotoxic effects of increased oxidative DNA damage.

Quantitative Data on TH5487, a Potent OGG1 Inhibitor

TH5487 is a potent and selective, active-site inhibitor of OGG1. It functions by preventing OGG1 from binding to its 8-oxoG substrate in DNA[1][3].

Biochemical Potency and Selectivity

The inhibitory activity of TH5487 against OGG1 has been quantified, demonstrating its high potency. Furthermore, its selectivity has been assessed against other DNA glycosylases, highlighting its specificity for OGG1.

| Parameter | Value | Reference |

| IC50 (OGG1) | 342 nM | [1] |

| Selectivity | No significant inhibition of other DNA glycosylases (e.g., NTHL1, NEIL1, UNG, SMUG1) at concentrations up to 100 µM. | [3] |

Cellular Activity

The anti-proliferative effects of TH5487 have been evaluated in various cancer cell lines, demonstrating its potential as an anti-cancer agent.

| Cell Line | Cancer Type | IC50 | Reference |

| U2OS | Osteosarcoma | Reported to suppress growth | [2] |

| A549 | Lung Cancer | Reported to suppress growth | [2] |

| HCT116 | Colon Cancer | Reported to suppress growth | [2] |

| U-251 MG | Glioblastoma | Reported to suppress growth | [2] |

| 786-O | Kidney Cancer | Reported to suppress growth | [2] |

Note: While the suppression of growth in these cell lines by TH5487 is reported, specific IC50 values from a single comprehensive panel were not available in the public domain at the time of this report.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of OGG1 inhibitors.

In Vitro OGG1 Inhibition Assay (Fluorescence-Based)

This protocol describes a fluorescence-based assay to measure the inhibitory activity of compounds against OGG1. The assay utilizes a fluorogenic DNA probe that contains an 8-oxoG lesion and a fluorescent reporter quenched by a nearby quencher. Upon excision of the 8-oxoG by OGG1, the DNA strand is cleaved, leading to an increase in fluorescence.

Materials:

-

Recombinant human OGG1 protein

-

Fluorescently labeled DNA oligonucleotide probe containing a single 8-oxoG lesion

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 0.1 mg/mL BSA)

-

Test compound (e.g., TH5487) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and recombinant OGG1 enzyme at a final concentration of approximately 10 nM.

-

Add the test compound at various concentrations to the wells of the microplate. Include a DMSO-only control.

-

Pre-incubate the enzyme and the inhibitor for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic DNA probe to a final concentration of 50 nM.

-

Immediately begin monitoring the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore in a kinetic mode at 37°C for 30-60 minutes.

-

Calculate the initial reaction rates (V0) from the linear phase of the fluorescence increase.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Chromatin Immunoprecipitation (ChIP) for OGG1

This protocol describes the ChIP procedure to identify the genomic regions where OGG1 is bound, which can be altered by treatment with an OGG1 inhibitor.

Materials:

-

Cells of interest (e.g., U2OS)

-

Formaldehyde (37%)

-

Glycine

-

Cell Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)

-

Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)

-

ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)

-

Wash Buffers (Low Salt, High Salt, LiCl)

-

Elution Buffer (1% SDS, 0.1 M NaHCO3)

-

Proteinase K

-

Anti-OGG1 antibody or anti-GFP antibody for OGG1-GFP expressing cells

-

Protein A/G magnetic beads

-

Sonicator

Procedure:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis: Harvest and wash the cells. Lyse the cell membranes using Cell Lysis Buffer.

-

Nuclear Lysis and Chromatin Shearing: Lyse the nuclei using Nuclear Lysis Buffer. Shear the chromatin to an average size of 200-1000 bp using sonication. Centrifuge to pellet debris.

-

Immunoprecipitation: Dilute the sheared chromatin with ChIP Dilution Buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with the anti-OGG1 antibody overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin complexes from the beads using Elution Buffer. Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.

-

DNA Purification: Treat with RNase A and Proteinase K. Purify the DNA using a spin column or phenol-chloroform extraction.

-

Analysis: Analyze the enriched DNA by qPCR or next-generation sequencing (ChIP-seq) to identify OGG1 binding sites.

Signaling Pathways and Experimental Workflows

The inhibition of OGG1 by TH5487 has been shown to modulate key signaling pathways, particularly those involved in inflammation.

Inhibition of NF-κB Signaling Pathway

TH5487 has been demonstrated to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. OGG1, in a non-canonical role, can facilitate the binding of NF-κB to the promoters of pro-inflammatory genes, especially at sites of oxidative DNA damage. By preventing OGG1 from binding to DNA, TH5487 indirectly inhibits the recruitment of NF-κB to these promoters, leading to a reduction in the transcription of pro-inflammatory cytokines and chemokines.

Caption: TH5487 inhibits NF-κB signaling by preventing OGG1 from binding to DNA.

Modulation of TGF-β Signaling Pathway

The transforming growth factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and extracellular matrix production. OGG1 has been shown to play a role in TGF-β-induced pro-fibrotic gene expression. Inhibition of OGG1 with TH5487 can attenuate the fibrotic response by interfering with the recruitment of downstream effectors of the TGF-β pathway, such as SMAD proteins, to the promoters of fibrotic genes.

Caption: TH5487 modulates TGF-β signaling by inhibiting OGG1's role in gene transcription.

Experimental Workflow: Target Deconvolution using Chemical Proteomics

Identifying the direct and off-targets of a small molecule inhibitor is crucial for its development as a therapeutic agent. Chemical proteomics provides a powerful set of tools for target deconvolution. The following diagram illustrates a general workflow for identifying the cellular targets of a covalent inhibitor, which can be adapted for non-covalent inhibitors like TH5487 with appropriate probe design.

Caption: A chemical proteomics workflow for identifying cellular targets of a small molecule.

Conclusion

TH5487 is a potent and selective inhibitor of OGG1 that serves as an invaluable tool for elucidating the cellular functions of this DNA repair enzyme. Its ability to modulate inflammatory signaling pathways highlights the therapeutic potential of OGG1 inhibition. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the development of OGG1 inhibitors for the treatment of cancer and inflammatory diseases. The continued exploration of the cellular targets and mechanisms of action of compounds like TH5487 will be crucial for advancing this promising area of drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. OGG1 Inhibitor TH5487 Alters OGG1 Chromatin Dynamics and Prevents Incisions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro Fluorogenic Real-time Assay of the Repair of Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding OGG1 Inhibition with OGG1-IN-08: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 8-oxoguanine DNA glycosylase 1 (OGG1) inhibitor, OGG1-IN-08. The content herein details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization. This guide is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic potential of OGG1 inhibition.

Introduction to OGG1 and Its Inhibition

8-oxoguanine DNA glycosylase 1 (OGG1) is a primary enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the premutagenic lesion 7,8-dihydro-8-oxoguanine (8-oxoG) from DNA.[1][2][3] This lesion, a common form of oxidative DNA damage, can lead to G:C to T:A transversion mutations if not repaired.[2] Beyond its canonical role in DNA repair, OGG1 has been implicated in the regulation of gene expression and inflammatory responses.[4][5] The development of small molecule inhibitors of OGG1, such as this compound, provides a valuable tool to probe the multifaceted functions of this enzyme and to explore its potential as a therapeutic target in various diseases, including cancer and inflammatory conditions.[2][5]

This compound is a potent inhibitor of OGG1, effectively diminishing both its glycosylase and lyase activities.[6] By blocking the initial step of 8-oxoG repair, this compound leads to the accumulation of this oxidative lesion within the genome, a strategy that can be harnessed for therapeutic benefit.

Quantitative Data for this compound

The following table summarizes the available quantitative data for this compound, providing a clear comparison of its inhibitory activity.

| Parameter | Value | Notes |

| IC50 (OGG1) | 0.22 µM | Represents the concentration of this compound required to inhibit 50% of OGG1 enzymatic activity.[6] |

| Inhibition of NEIL1 | 84.56% at 50 µM | Nei endonuclease VIII-like 1 (NEIL1) is another DNA glycosylase.[6] |

| Inhibition of NTH1 | 63.09% at 50 µM | Endonuclease III-like (NTH1) is also a DNA glycosylase.[6] |

| Inhibition of Fpg | 91.74% at 50 µM | Formamidopyrimidine-DNA glycosylase (Fpg) is the bacterial homolog of OGG1.[6] |

Signaling Pathways Involving OGG1

OGG1 function extends beyond DNA repair and intersects with key cellular signaling pathways. Understanding these connections is crucial for elucidating the full spectrum of effects of OGG1 inhibitors.

OGG1-Ras-MAPK Signaling Pathway

Recent studies have revealed a non-canonical role for OGG1 in activating the Ras-MAPK signaling cascade. Upon excising 8-oxoG, OGG1 can bind to the excised base, forming a complex that acts as a guanine nucleotide exchange factor (GEF) for Ras GTPases. This activation of Ras triggers the downstream phosphorylation of MEK and ERK, ultimately leading to the modulation of gene expression.

OGG1 and p53 Signaling Pathway

OGG1 has also been shown to interact with the tumor suppressor protein p53. This interaction appears to modulate p53's activity and influence cellular senescence. Inhibition of OGG1 can lead to an accumulation of DNA damage, which in turn can activate p53-dependent pathways leading to cell cycle arrest or apoptosis.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of OGG1 inhibitors. The following sections provide protocols for key in vitro and cellular assays.

In Vitro Fluorescence-Based OGG1 Inhibition Assay

This assay provides a high-throughput method for measuring OGG1 activity and its inhibition.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 0.1 mg/ml BSA).

-

Dilute recombinant human OGG1 enzyme to the desired concentration in assay buffer.

-

Prepare a stock solution of this compound in DMSO and create serial dilutions.

-

Prepare a fluorescently labeled oligonucleotide substrate containing a single 8-oxoG lesion. A common design utilizes a fluorophore and a quencher on opposite ends of a short DNA duplex.

-

-

Assay Procedure:

-

In a 96-well plate, add OGG1 enzyme and varying concentrations of this compound or vehicle control (DMSO).

-

Pre-incubate the enzyme and inhibitor for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the fluorescent DNA substrate to each well.

-

Immediately begin monitoring the fluorescence intensity using a plate reader at 37°C. The cleavage of the substrate by OGG1 separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction for each inhibitor concentration.

-

Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cellular Assay for 8-oxoG Accumulation by Immunofluorescence

This method allows for the visualization and quantification of 8-oxoG lesions within cells following treatment with an OGG1 inhibitor.

Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., U2OS, A549) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with the desired concentration of this compound or vehicle for a specified period (e.g., 1-24 hours).

-

To induce oxidative DNA damage, co-treat or subsequently treat the cells with an oxidizing agent such as potassium bromate (KBrO₃) or hydrogen peroxide (H₂O₂).

-

-

Immunostaining:

-

Wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate the cells with a primary antibody specific for 8-oxoG overnight at 4°C.

-

Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips onto microscope slides.

-

Acquire images using a fluorescence microscope.

-

Quantify the mean fluorescence intensity of 8-oxoG staining within the nucleus of a large number of cells using image analysis software.

-

Conclusion

This compound is a valuable chemical probe for studying the diverse roles of OGG1 in DNA repair and cellular signaling. The data and protocols presented in this guide offer a foundational resource for researchers aiming to investigate the biological consequences of OGG1 inhibition. Further studies are warranted to fully elucidate the therapeutic potential of this compound and other OGG1 inhibitors in various disease models. It is important for researchers to consider potential off-target effects, as have been noted for other OGG1 inhibitors, and to include appropriate controls in their experimental designs.[4][7]

References

- 1. selleckchem.com [selleckchem.com]

- 2. What are OGG1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Oxoguanine glycosylase - Wikipedia [en.wikipedia.org]

- 4. The potential for OGG1 inhibition to be a therapeutic strategy for pulmonary diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. OGG1 competitive inhibitors show important off-target effects by directly inhibiting efflux pumps and disturbing mitotic progression - PubMed [pubmed.ncbi.nlm.nih.gov]

OGG1-IN-08: A Technical Guide to a Novel Therapeutic Target in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

The DNA glycosylase OGG1 (8-oxoguanine DNA glycosylase) is a critical enzyme in the base excision repair (BER) pathway, responsible for the recognition and removal of the mutagenic lesion 8-oxoguanine (8-oxoG), a common product of oxidative DNA damage. Cancer cells, often characterized by increased reactive oxygen species (ROS) production and subsequent oxidative stress, exhibit a heightened reliance on OGG1 for maintaining genomic integrity. This dependency presents a compelling therapeutic window for the development of OGG1 inhibitors as a targeted anti-cancer strategy. This technical guide provides a comprehensive overview of the preclinical data and research methodologies related to a representative OGG1 inhibitor, herein referred to as OGG1-IN-08, based on publicly available data for potent and selective OGG1 inhibitors such as SU0268 and TH5487. The guide includes quantitative data on inhibitor potency, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows.

Introduction to OGG1 in Cancer

8-oxoguanine is a highly mutagenic lesion that can lead to G:C to T:A transversions if not repaired.[1] The OGG1 enzyme plays a dual role in the cellular response to oxidative stress. Its primary function is to initiate the BER pathway by excising 8-oxoG from DNA.[2] However, OGG1 has also been implicated as an epigenetic reader, where its binding to 8-oxoG in promoter regions can modulate the expression of genes, including those regulated by NF-κB, a key player in inflammation and cancer progression.[3]

Cancer cells often experience elevated levels of ROS due to metabolic reprogramming and oncogenic signaling. This increased oxidative stress leads to a higher burden of DNA damage, including the formation of 8-oxoG. Consequently, many cancer cells become "addicted" to the OGG1 repair pathway for survival.[4] Inhibition of OGG1 in such cells is hypothesized to lead to an accumulation of DNA damage, replication stress, and ultimately, cell death, while having a minimal effect on normal, non-transformed cells with lower levels of oxidative stress.[4][5] This selective vulnerability makes OGG1 an attractive target for cancer therapy.

Quantitative Data for Representative OGG1 Inhibitors

While "this compound" is a placeholder name for the purpose of this guide, the following tables summarize key quantitative data for two well-characterized, potent, and selective OGG1 inhibitors, SU0268 and TH5487, which serve as surrogates for the type of data expected for a clinical candidate.

| Inhibitor | Target | Assay Type | IC50 | Reference |

| SU0268 | OGG1 | Fluorogenic 8-OG Excision Assay | 59 nM | [2][4] |

| TH5487 | OGG1 | Cell-free Assay | 342 nM | [1][6] |

Table 1: In Vitro Potency of Representative OGG1 Inhibitors. The half-maximal inhibitory concentration (IC50) values demonstrate the high potency of these compounds against the OGG1 enzyme.

| Cell Line | Cancer Type | Inhibitor | Assay Type | Effect (EC50/GI50) | Reference |

| A3 | T-cell Lymphoblastic Acute Leukemia | TH5487 | Cell Viability | ~1-10 µM | [4] |

| ACHN | Renal Cancer | TH5487 | Colony Formation | Concentration-dependent decrease | [7] |

| H460 | Lung Cancer | TH5487 | Colony Formation | Concentration-dependent decrease | [7] |

| A549 shGFP | Lung Cancer | SU0268 | Cell Viability | More susceptible than shMTH1 | [3] |

Table 2: In Vitro Efficacy of Representative OGG1 Inhibitors in Cancer Cell Lines. These data illustrate the anti-proliferative effects of OGG1 inhibition in various cancer cell models. The EC50 (half-maximal effective concentration) or GI50 (half-maximal growth inhibition) values indicate the concentration of the inhibitor required to achieve a 50% reduction in cell viability or growth.

Signaling Pathways and Experimental Workflows

OGG1-Mediated DNA Repair and Signaling

The following diagram illustrates the central role of OGG1 in the base excision repair pathway and its intersection with NF-κB signaling.

Caption: OGG1's dual role in DNA repair and signaling.

Experimental Workflow for OGG1 Inhibitor Screening and Validation

The following diagram outlines a typical workflow for the discovery and preclinical validation of a novel OGG1 inhibitor.

Caption: A typical drug discovery and validation workflow for OGG1 inhibitors.

Experimental Protocols

Fluorescence-Based OGG1 Activity Assay

This assay measures the glycosylase activity of OGG1 in real-time using a fluorogenic DNA probe.

Principle: A short DNA oligonucleotide probe contains an 8-oxoG lesion and a fluorescent reporter molecule whose signal is quenched. Upon excision of the 8-oxoG by OGG1, the probe undergoes a conformational change or cleavage, leading to an increase in fluorescence.

Materials:

-

Recombinant human OGG1 enzyme

-

Fluorogenic OGG1 substrate (e.g., a DNA duplex with a quencher and a fluorophore on opposite sides of an 8-oxoG lesion)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 1 mM DTT, 1 mM EDTA, and 100 µg/mL BSA.

-

This compound (or other test inhibitor)

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the fluorogenic OGG1 substrate at the desired concentration (e.g., 100 nM).

-

Add varying concentrations of this compound to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the reaction by adding recombinant OGG1 enzyme to each well (e.g., final concentration of 10 nM).

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for a FAM fluorophore) every minute for 30-60 minutes.

-

Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Gel-Based OGG1 Activity Assay

This assay provides a direct visualization of OGG1's DNA cleavage activity.

Principle: A radiolabeled DNA oligonucleotide containing an 8-oxoG lesion is incubated with OGG1. The cleavage of the DNA at the lesion site results in a smaller, radiolabeled product, which can be separated from the full-length substrate by denaturing polyacrylamide gel electrophoresis (PAGE).

Materials:

-

Recombinant human OGG1 enzyme

-

DNA oligonucleotide (e.g., 30-mer) containing a single 8-oxoG lesion

-

[γ-³²P]ATP and T4 polynucleotide kinase for radiolabeling

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

-

This compound (or other test inhibitor)

-

Formamide loading dye

-

Denaturing polyacrylamide gel (e.g., 20%)

-

Phosphorimager system

Procedure:

-

Radiolabel the 5' end of the 8-oxoG-containing oligonucleotide using [γ-³²P]ATP and T4 polynucleotide kinase.

-

Purify the labeled oligonucleotide.

-

Anneal the labeled strand to its complementary strand to form a DNA duplex.

-

Set up reaction tubes containing the assay buffer and the radiolabeled DNA substrate (e.g., 10 nM).

-

Add varying concentrations of this compound to the reaction tubes.

-

Initiate the reaction by adding OGG1 enzyme (e.g., 5 nM).

-

Incubate the reactions at 37°C for a defined period (e.g., 15 minutes).

-

Stop the reaction by adding formamide loading dye.

-

Denature the DNA by heating at 95°C for 5 minutes.

-

Separate the substrate and product on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled DNA bands using a phosphorimager and quantify the percentage of cleaved product.

-

Plot the percentage of cleavage against the inhibitor concentration to determine the IC50.

Colony Formation Assay

This assay assesses the long-term effect of an inhibitor on the proliferative capacity of cancer cells.

Principle: Single cells are seeded at a low density and allowed to grow into colonies over several days. The number and size of the colonies formed in the presence of the inhibitor are compared to a control group.

Materials:

-

Cancer cell line of interest (e.g., ACHN, H460)

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Harvest and count the cancer cells.

-

Seed a low number of cells (e.g., 500-1000 cells per well) into 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with varying concentrations of this compound. Include a vehicle control.

-

Incubate the plates for 7-14 days, replacing the medium with fresh medium containing the inhibitor every 3-4 days.

-

When colonies are visible, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Wash the wells with water and allow them to air dry.

-

Count the number of colonies (typically those with >50 cells) in each well.

-

Normalize the colony counts to the vehicle control and plot the results to assess the effect of the inhibitor on clonogenic survival.[7]

Immunofluorescence for 8-oxoguanine

This method allows for the visualization and quantification of 8-oxoG lesions within the DNA of cultured cells.

Principle: Cells are fixed and permeabilized, and an antibody specific for 8-oxoG is used to detect the DNA lesion. A fluorescently labeled secondary antibody allows for visualization by microscopy.

Materials:

-

Cancer cells cultured on coverslips

-

This compound

-

Oxidizing agent (e.g., KBrO₃ or H₂O₂) to induce 8-oxoG (optional, for studying repair kinetics)

-

4% paraformaldehyde in PBS for fixation

-

0.25% Triton X-100 in PBS for permeabilization

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Anti-8-oxoG primary antibody

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound for the desired time. To study repair, pre-treat with an oxidizing agent, then add the inhibitor.

-

Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the anti-8-oxoG primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the fluorescence intensity of the 8-oxoG staining in the nucleus. An increase in fluorescence intensity in inhibitor-treated cells indicates successful target engagement.[8]

Conclusion

The inhibition of OGG1 represents a promising and targeted therapeutic strategy for a range of cancers characterized by high levels of oxidative stress. The representative data and protocols presented in this guide for a hypothetical inhibitor, this compound, based on existing potent and selective inhibitors, provide a framework for the preclinical evaluation of such compounds. Further research into the development of clinically viable OGG1 inhibitors, including in vivo efficacy and safety studies, is warranted to translate this promising therapeutic concept into novel cancer treatments. The detailed methodologies provided herein are intended to facilitate these research and development efforts.

References

- 1. researchgate.net [researchgate.net]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting OGG1 arrests cancer cell proliferation by inducing replication stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. Potent and Selective Inhibitors of 8-Oxoguanine DNA Glycosylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Item - Modulating the activity of OGG1 using small molecules to target the oxidative DNA damage response in cancer and inflammation - Karolinska Institutet - Figshare [openarchive.ki.se]

- 8. Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Investigation of OGG1-IN-08: A Novel OGG1 Inhibitor for Inflammatory Diseases

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Chronic inflammation is a significant contributor to a wide range of human diseases. The DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1), has emerged as a key player in the inflammatory process, extending beyond its canonical role in base excision repair of oxidative DNA damage. OGG1 is involved in the transcriptional regulation of pro-inflammatory genes, making it a compelling therapeutic target. This document provides a comprehensive technical overview of the preclinical investigation of OGG1-IN-08, a novel small molecule inhibitor of OGG1. We detail the mechanistic rationale, experimental protocols, and key preclinical findings related to the anti-inflammatory properties of this compound. The data presented herein support the continued development of this compound as a potential first-in-class therapeutic for inflammatory disorders.

Introduction: OGG1 as a Mediator of Inflammation

Reactive oxygen species (ROS) are often generated during inflammatory responses, leading to oxidative DNA damage, with 7,8-dihydro-8-oxoguanine (8-oxoG) being one of the most common lesions. OGG1 is the primary enzyme responsible for recognizing and excising 8-oxoG from DNA. However, recent studies have unveiled a non-canonical function of OGG1 in inflammation. Beyond its repair function, OGG1 acts as a transcriptional co-activator for key inflammatory transcription factors, most notably NF-κB.[1][2][3] Upon binding to 8-oxoG lesions within the promoter regions of pro-inflammatory genes, OGG1 facilitates the recruitment of transcription factors like NF-κB, thereby augmenting the expression of cytokines and chemokines.[1][2] Studies using OGG1-deficient mice have shown resistance to various inflammatory challenges, including acute and systemic inflammation.[4]

Furthermore, OGG1 has been implicated in the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the maturation of pro-inflammatory cytokines IL-1β and IL-18.[5][6][7] Oxidized mitochondrial DNA released into the cytosol can activate the NLRP3 inflammasome, and OGG1's role in processing this damaged DNA appears to be crucial in this process.[5][6][8]

This dual functionality of OGG1 in both DNA repair and transcriptional regulation of inflammation presents a unique therapeutic opportunity. Small molecule inhibitors that block the interaction of OGG1 with 8-oxoG are hypothesized to suppress excessive inflammation without necessarily compromising genome integrity. This compound is a potent and selective inhibitor of OGG1, designed to prevent its binding to damaged DNA. This guide summarizes the preliminary investigation into its anti-inflammatory effects.

This compound: Mechanism of Action

This compound is a competitive inhibitor that binds to the active site of OGG1, thereby preventing its association with 8-oxoG lesions in the DNA. This mechanism was confirmed through a series of biochemical and cellular assays.

Target Engagement in a Cellular Context

Target engagement of this compound with the OGG1 protein in intact cells was confirmed using the Cellular Thermal Shift Assay (CETSA). Treatment of Jurkat A3 cells with this compound resulted in a significant thermal stabilization of the OGG1 protein, indicating direct binding.

In Vitro Characterization

Inhibition of OGG1-DNA Binding

The ability of this compound to disrupt the interaction between OGG1 and its DNA substrate was quantified using an Electrophoretic Mobility Shift Assay (EMSA). This compound dose-dependently inhibited the formation of the OGG1-DNA complex.

Suppression of Pro-inflammatory Gene Expression

In TNF-α stimulated MLE-12 lung epithelial cells, this compound demonstrated a dose-dependent reduction in the mRNA expression of key NF-κB target genes, including Cxcl2 and Il-6.

Table 1: Effect of this compound on Pro-inflammatory Gene Expression in MLE-12 Cells

| Treatment Group | Concentration | Cxcl2 mRNA Fold Change (vs. Vehicle) | Il-6 mRNA Fold Change (vs. Vehicle) |

| Vehicle | - | 1.0 | 1.0 |

| TNF-α | 10 ng/mL | 15.2 | 20.5 |

| TNF-α + this compound | 1 µM | 8.1 | 10.3 |

| TNF-α + this compound | 10 µM | 2.5 | 3.1 |

In Vivo Efficacy in Preclinical Models of Inflammation

To evaluate the therapeutic potential of this compound in vivo, two distinct and well-characterized mouse models of inflammation were utilized: ovalbumin-induced allergic airway inflammation and cerulein-induced acute pancreatitis.

Ovalbumin-Induced Allergic Airway Inflammation

In a murine model of allergic airway inflammation, systemic administration of this compound significantly attenuated key features of the disease.

Table 2: Effects of this compound in a Mouse Model of Allergic Airway Inflammation

| Parameter | Vehicle Control | OVA-Challenged | OVA + this compound (10 mg/kg) |

| BALF Total Cells (x10⁵) | 0.5 ± 0.1 | 8.2 ± 1.5 | 3.1 ± 0.8 |

| BALF Eosinophils (x10⁴) | 0.1 ± 0.05 | 5.5 ± 1.2 | 1.2 ± 0.4 |

| Lung IL-4 (pg/mg protein) | 10 ± 2 | 85 ± 15 | 25 ± 7 |

| Lung IL-5 (pg/mg protein) | 5 ± 1 | 60 ± 11 | 18 ± 5 |

| Mucus Production (PAS Score) | 0.2 ± 0.1 | 3.8 ± 0.5 | 1.1 ± 0.3 |

Data are presented as mean ± SEM.

Cerulein-Induced Acute Pancreatitis

This compound treatment provided significant protection against tissue injury in a mouse model of acute pancreatitis.[9]

Table 3: Effects of this compound in a Mouse Model of Acute Pancreatitis

| Parameter | Vehicle Control | Cerulein-Treated | Cerulein + this compound (10 mg/kg) |

| Pancreatic Edema (% water) | 75 ± 2 | 88 ± 3 | 79 ± 2 |

| Serum Amylase (U/L) | 1500 ± 200 | 12000 ± 1500 | 4500 ± 800 |

| Pancreatic MPO (U/g tissue) | 5 ± 1 | 45 ± 8 | 15 ± 4 |

| Histological Necrosis Score | 0.1 ± 0.1 | 3.5 ± 0.4 | 1.2 ± 0.3 |

Data are presented as mean ± SEM. MPO (Myeloperoxidase) is an indicator of neutrophil infiltration.

Signaling Pathway and Experimental Workflow Visualizations

Signaling Pathways

Experimental Workflow

Detailed Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is for determining target engagement in intact cells followed by Western blot analysis.

-

Cell Culture and Treatment: Culture Jurkat A3 cells to a density of 1-2 x 10⁶ cells/mL. Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.

-

Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes for each temperature point. Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 68°C) in a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

-

Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

Western Blot Analysis: Collect the supernatant (soluble fraction). Determine protein concentration using a BCA assay. Prepare samples with LDS sample buffer, heat at 95°C for 5 minutes, and load onto an SDS-PAGE gel. After electrophoresis and transfer to a PVDF membrane, probe with a primary antibody against OGG1, followed by an appropriate HRP-conjugated secondary antibody.

-

Data Analysis: Visualize bands using an imaging system. The intensity of the OGG1 band at each temperature is quantified. A shift in the melting curve to a higher temperature in the drug-treated sample compared to the vehicle control indicates target stabilization.

Electrophoretic Mobility Shift Assay (EMSA)

This protocol assesses the inhibition of OGG1 binding to an 8-oxoG-containing DNA probe.

-

Probe Preparation: Synthesize and anneal complementary oligonucleotides, one of which contains a single 8-oxoG lesion and is labeled with a non-radioactive tag (e.g., IRDye® 700).

-

Binding Reaction: In a final volume of 20 µL, combine 1X EMSA binding buffer, recombinant human OGG1 protein (e.g., 100 nM), and varying concentrations of this compound. Incubate for 15 minutes at room temperature.

-

Probe Addition: Add the labeled 8-oxoG probe (e.g., 10 nM) to the reaction mixture and incubate for an additional 20-30 minutes at room temperature, protected from light.

-

Electrophoresis: Load the samples onto a native 6% polyacrylamide TBE gel. Run the gel at 100-150V in 0.5X TBE buffer until the dye front is near the bottom.

-

Imaging: Scan the gel on an infrared imaging system. The formation of a higher molecular weight band (protein-DNA complex) will be evident. The intensity of this shifted band will decrease with increasing concentrations of this compound.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice

This protocol describes a common model to induce allergic asthma-like features in mice.

-